molecular formula C9H11NO B1293425 3-(Dimethylamino)benzaldehyde CAS No. 619-22-7

3-(Dimethylamino)benzaldehyde

Cat. No. B1293425
CAS RN: 619-22-7
M. Wt: 149.19 g/mol
InChI Key: WUJQTKBVPNTQLU-UHFFFAOYSA-N
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Description

3-(Dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H11NO. It has an average mass of 149.190 Da and a monoisotopic mass of 149.084061 Da . This compound is used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for 3-(Dimethylamino)benzaldehyde were not found in the search results, it’s worth noting that aldehydes, in general, can undergo a wide variety of chemical reactions, including polymerization. Their combination with other types of molecules produces aldehyde condensation polymers, which have been used in plastics and other materials .


Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)benzaldehyde consists of a benzene ring substituted with a dimethylamino group and an aldehyde group . The carbonyl group in the aldehyde moiety makes the carbon-oxygen double bond highly polar, which allows the compound to undergo addition reactions, often followed by the loss of a water molecule .


Physical And Chemical Properties Analysis

3-(Dimethylamino)benzaldehyde has a molecular weight of 149.19 . It is advised to store this compound under inert gas (nitrogen or Argon) at 2-8°C . It has a density of 1.072±0.06 g/cm3 .

Scientific Research Applications

Chemical Analysis

“3-(Dimethylamino)benzaldehyde” is often used in chemical analysis. For instance, it has been used in the spectrophotometric determination of three quinolones (ciprofloxacin, sparfloxacin and perfloxacin) using Ce (IV) with determination of excess oxidant by a reddish-brown colour formation .

Mercury Detection

This compound has been used in the development of a flow injection analysis (FIA) method for the determination of mercury (II). A thiosemicarbazone-based coated wire electrode (CWE) was developed for this purpose .

Chemical Synthesis

“3-(Dimethylamino)benzaldehyde” is a useful reagent in the synthesis of various organic compounds. It’s often used in the preparation of other chemicals .

Biological Research

In biological research, this compound is used in various protocols and experiments. It’s often used in life science research solutions .

Environmental Monitoring

Due to its ability to react with certain metals, “3-(Dimethylamino)benzaldehyde” can be used in environmental monitoring. For example, it can be used to detect mercury (II) in environmental water samples .

Industrial Applications

In industrial applications, “3-(Dimethylamino)benzaldehyde” is used in the production of other chemicals. It’s often used in the manufacturing of pharmaceuticals and other chemical products .

Mechanism of Action

Target of Action

3-(Dimethylamino)benzaldehyde is an organic compound that has been found to target cellular antioxidation systems . It disrupts these systems, which are crucial for maintaining the redox balance within cells .

Mode of Action

The compound interacts with its targets by acting as a redox-active agent . This means it can accept or donate electrons, thereby disrupting the redox balance within cells. This disruption can lead to oxidative stress, which can inhibit the growth of certain organisms like fungi .

Biochemical Pathways

The affected pathways primarily involve the cellular antioxidation systems. These systems include various enzymes such as superoxide dismutases and glutathione reductase, which work to neutralize harmful free radicals in the cell . By disrupting these systems, 3-(Dimethylamino)benzaldehyde can cause an accumulation of these free radicals, leading to oxidative stress and potential cell damage.

Result of Action

The primary result of the action of 3-(Dimethylamino)benzaldehyde is the disruption of cellular antioxidation systems, leading to oxidative stress . This can inhibit the growth of certain organisms, making the compound potentially useful as an antifungal agent .

Action Environment

The action of 3-(Dimethylamino)benzaldehyde can be influenced by various environmental factors. For instance, the presence of other redox-active compounds could potentially affect its efficacy. Additionally, factors such as temperature and pH could influence its stability .

Safety and Hazards

When handling 3-(Dimethylamino)benzaldehyde, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion, do not induce vomiting and seek medical attention immediately .

Future Directions

While specific future directions for 3-(Dimethylamino)benzaldehyde were not found in the search results, a review paper on para-Dimethylaminobenzaldehyde suggests that this class of compounds will be more relevant in years to come in various fields such as microbiology, chemical pathology, organic synthesis, pharmaceutical, and analytical chemistry .

properties

IUPAC Name

3-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10(2)9-5-3-4-8(6-9)7-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJQTKBVPNTQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275093
Record name 3-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)benzaldehyde

CAS RN

619-22-7
Record name 3-(Dimethylamino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The same installation as in Example 1 is used. Using a similar method to Example 1, a mixture of 320 parts of m-dimethylaminobenzyl alcohol and 50 parts of water with 300 parts of air is passed per hour over the catalyst at 530° C. and 1.2 bar. The residence time is 0.035 second and the throughput 0.45 tonne/m2.h. 228 parts of m-dimethylaminobenzaldehyde (in the form of an 88 percent strength by weight organic phase) are obtained per hour, corresponding to a yield of 72% of theory. The conversion is 94 percent and the space-time yield is 11 grams of m-dimethylaminobenzaldehyde per cm3 of catalyst volume per hour.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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